1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid
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Overview
Description
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[2-oxabicyclo[2.1.1]hexane] core, which is a bicyclic system with an oxygen bridge, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a [2+2] cycloaddition reaction, where a suitable diene and dienophile react under thermal or photochemical conditions.
Introduction of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation of the spirocyclic intermediate with an appropriate amine to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its reactive spirocyclic core.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology and Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Bioconjugation: The Fmoc group allows for easy conjugation with peptides and proteins, facilitating the study of biological processes.
Industry:
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid exerts its effects depends on its application:
Molecular Targets: In drug development, it may target specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound can modulate biochemical pathways by interacting with key proteins, altering cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
- 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid
- 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
Comparison:
- Structural Differences: While similar compounds may share the Fmoc group and an amino-methyl linkage, the spirocyclic core of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid provides unique steric and electronic properties.
- Reactivity: The spirocyclic structure can lead to different reactivity patterns compared to linear or monocyclic analogs, offering distinct advantages in synthetic applications and biological activity.
This compound’s unique structure and versatile reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c28-22(29)25-14-24(15-25,33-26(25)9-11-31-12-10-26)16-27-23(30)32-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASQDFZOCRZBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CC(C3)(O2)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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